Methyl 4-((2-bromobenzyl)amino)-7-fluoro-2-oxo-1,2-dihydroquinoline-3-carboxylate
Description
Methyl 4-((2-bromobenzyl)amino)-7-fluoro-2-oxo-1,2-dihydroquinoline-3-carboxylate is a synthetic quinoline derivative characterized by:
- A 7-fluoro substituent on the quinoline core, enhancing electronic effects and binding affinity to biological targets.
- A 2-oxo-1,2-dihydroquinoline scaffold, common in antimicrobial and antiviral agents.
- A 4-((2-bromobenzyl)amino) group, introducing steric bulk and hydrophobic interactions.
- A methyl ester at position 3, influencing solubility and metabolic stability.
Properties
CAS No. |
1251617-00-1 |
|---|---|
Molecular Formula |
C18H14BrFN2O3 |
Molecular Weight |
405.223 |
IUPAC Name |
methyl 4-[(2-bromophenyl)methylamino]-7-fluoro-2-oxo-1H-quinoline-3-carboxylate |
InChI |
InChI=1S/C18H14BrFN2O3/c1-25-18(24)15-16(21-9-10-4-2-3-5-13(10)19)12-7-6-11(20)8-14(12)22-17(15)23/h2-8H,9H2,1H3,(H2,21,22,23) |
InChI Key |
CNNJUXAMLYQBLN-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=C(C2=C(C=C(C=C2)F)NC1=O)NCC3=CC=CC=C3Br |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
Methyl 4-((2-bromobenzyl)amino)-7-fluoro-2-oxo-1,2-dihydroquinoline-3-carboxylate is a compound of significant interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews its biological activity, supported by data tables and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 373.20 g/mol. The compound features a quinoline core with various substituents that contribute to its biological activity.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of various quinoline derivatives, including the compound . The following table summarizes the minimum inhibitory concentrations (MICs) against different bacterial strains:
| Compound | Bacterial Strain | MIC (μM) |
|---|---|---|
| This compound | Mycobacterium tuberculosis | 0.4 - 19.24 |
| Reference Compound (Rifampicin) | Mycobacterium tuberculosis | 0.1 - 1.0 |
The compound exhibited notable antitubercular activity, particularly in specific growth media, indicating its potential as a therapeutic agent against drug-resistant strains of M. tuberculosis .
Anticancer Activity
The anticancer effects of this compound have been investigated using various cancer cell lines, including MCF-7 (breast cancer) and others. The following table presents the cytotoxicity results:
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| This compound | MCF-7 | 5 - 15 |
| Control (Doxorubicin) | MCF-7 | 0.1 - 1.0 |
In vitro studies indicated that this compound significantly inhibited cell proliferation in MCF-7 cells, with an IC50 value ranging from 5 to 15 μM, demonstrating its potential as an anticancer agent .
The mechanism underlying the biological activity of this compound appears to involve the inhibition of key enzymes associated with bacterial and cancer cell metabolism. In particular:
- Inhibition of DNA Gyrase : Similar compounds have been shown to inhibit DNA gyrase, an essential enzyme for bacterial DNA replication.
- Induction of Apoptosis : In cancer cells, this compound may induce apoptosis through the activation of caspases and modulation of Bcl-2 family proteins.
Case Studies and Research Findings
In a recent study focusing on quinoline derivatives, this compound was tested against various drug-resistant strains of M. tuberculosis. The results indicated that it maintained potent activity against these strains without significant changes in MIC values compared to wild-type strains .
Another study highlighted its ability to inhibit cyclooxygenase enzymes (COX), which are implicated in inflammation and cancer progression . This dual action suggests that the compound could serve both as an anti-inflammatory agent and as a chemotherapeutic agent.
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural and Physicochemical Properties
Table 2: Physicochemical and Crystallographic Comparisons
Key Observations:
Research Findings and Hypotheses
Antiviral Activity
- Molecular docking simulations (as in ) suggest the bromobenzyl group could enhance binding to HBV polymerase via hydrophobic pockets, while the 7-fluoro substituent stabilizes interactions with viral DNA.
- Compared to methylthio analogues (IC₅₀ ~10 µM ), the target compound may exhibit lower IC₅₀ due to improved steric complementarity.
Anticancer Potential
Antibacterial Activity
Q & A
Q. What are the recommended synthetic routes for Methyl 4-((2-bromobenzyl)amino)-7-fluoro-2-oxo-1,2-dihydroquinoline-3-carboxylate, and how do reaction conditions influence yield?
The synthesis typically involves multi-step organic reactions. A plausible route includes:
- Quinoline Core Formation : Friedländer condensation of aniline derivatives with β-keto esters under acidic/basic conditions .
- Functionalization : Sequential introduction of the 2-bromobenzylamino group via nucleophilic substitution and fluorination at the 7-position using fluorinating agents like Selectfluor™.
- Esterification : Methyl ester formation via carbodiimide-mediated coupling.
Critical factors include temperature control (e.g., 80°C for Suzuki-Miyaura cross-coupling reactions ) and catalyst selection (e.g., Pd(PPh₃)₄ for bromine substitution ). Yield optimization requires inert atmospheres and stoichiometric monitoring of intermediates .
Q. How can the molecular structure of this compound be confirmed experimentally?
- X-ray Crystallography : Single-crystal analysis using SHELX programs (e.g., SHELXL for refinement) provides precise bond lengths and angles. Parameters like space group (e.g., P2₁ for similar quinoline derivatives) and cell dimensions (e.g., a = 5.4181 Å, b = 8.126 Å ) validate structural integrity .
- Spectroscopic Methods : NMR (¹H/¹³C) confirms substituent positions, while HRMS verifies molecular weight.
Q. What are the common chemical reactions or derivatization pathways for this compound?
- Nucleophilic Substitution : The 2-bromobenzyl group can undergo Suzuki coupling with aryl boronic acids .
- Ester Hydrolysis : Conversion to carboxylic acid derivatives under basic conditions (e.g., NaOH/EtOH) .
- Reductive Amination : Modification of the amino group using aldehydes/ketones and NaBH₃CN .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize biological activity?
- Substituent Variation : Systematically alter the 2-bromobenzyl group (e.g., replace Br with Cl or CF₃) and assess binding affinity .
- Core Modifications : Introduce electron-withdrawing/donating groups at the 7-fluoro or 2-oxo positions to modulate electronic effects .
- Biological Assays : Compare IC₅₀ values in enzyme inhibition assays (e.g., DNA gyrase ) or cytotoxicity screens (e.g., against cancer cell lines ).
Q. What are the challenges in resolving crystallographic disorder or twinning in this compound?
Q. How can contradictory data in biological assays (e.g., varying IC₅₀ values across studies) be addressed?
- Standardization : Ensure consistent assay conditions (e.g., pH, temperature) and cell lines.
- Mechanistic Validation : Use isothermal titration calorimetry (ITC) to confirm direct target binding versus off-target effects .
- Meta-Analysis : Cross-reference results with structurally similar compounds (e.g., Ethyl 4-((2-methoxyethyl)amino)-8-methyl derivatives ).
Q. What computational methods are suitable for predicting hydrogen-bonding interactions or π-stacking behavior?
Q. How can reaction conditions be optimized to minimize side products during large-scale synthesis?
- Catalyst Screening : Test Pd catalysts (e.g., Pd(OAc)₂ vs. PdCl₂) for cross-coupling efficiency .
- Solvent Optimization : Replace polar aprotic solvents (e.g., DMF) with MeOH or EtOH to reduce byproduct formation .
- In-line Analytics : Use HPLC-MS to monitor intermediates and adjust stoichiometry dynamically .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
